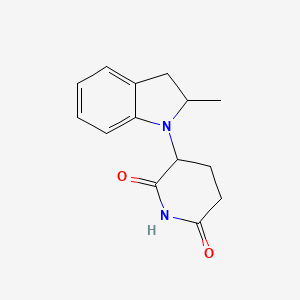
3-(2,3-dihydro-2-methyl-1H-indol-1-yl)-2,6-Piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione is a compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . Piperidine derivatives are also crucial in medicinal chemistry due to their presence in various therapeutic agents .
Métodos De Preparación
The synthesis of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with piperidine derivatives under specific conditions. For instance, the indole derivative can be reacted with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with iodomethane to yield the N-methylated indole . This intermediate can then be further reacted with piperidine derivatives to form the final compound.
Análisis De Reacciones Químicas
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or piperidine moieties are substituted with other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems
Aplicaciones Científicas De Investigación
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione has various scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects. The piperidine moiety can also enhance the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:
Indole derivatives: These include compounds like tryptophan and indole-3-acetic acid, which have significant biological activities.
Piperidine derivatives: These include compounds like piperidine itself and its various substituted derivatives, which are important in medicinal chemistry.
Isoindole derivatives: These compounds, such as 2,3-dihydro-1H-isoindole, share structural similarities and have diverse applications.
The uniqueness of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione lies in its combined indole and piperidine moieties, which confer a unique set of chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3-(2-methyl-2,3-dihydroindol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H16N2O2/c1-9-8-10-4-2-3-5-11(10)16(9)12-6-7-13(17)15-14(12)18/h2-5,9,12H,6-8H2,1H3,(H,15,17,18) |
Clave InChI |
YXVLNYDWHPIDAP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


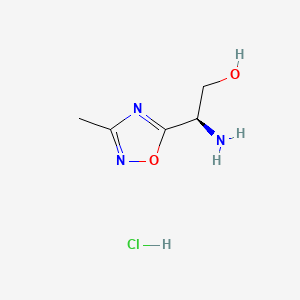
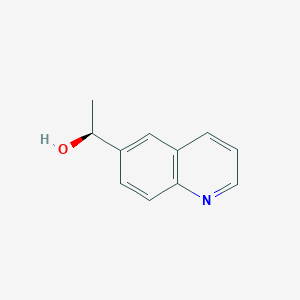
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)


![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)

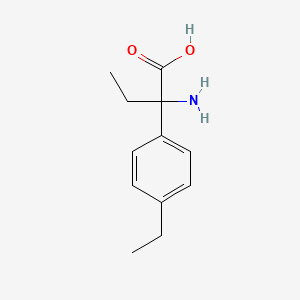
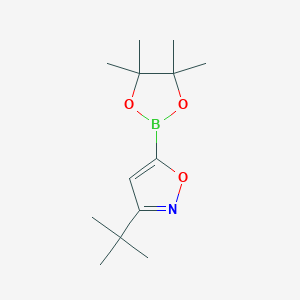
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
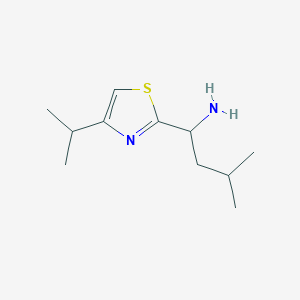

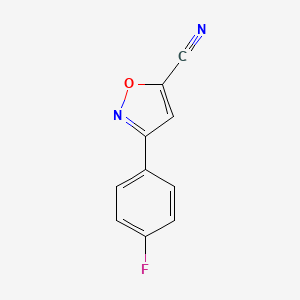
![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
